3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the molecular formula C13H19BBrNO3. This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, a methyl group, and a boronic ester group attached to a pyridine ring. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of cholinergic drugs for treating gastrointestinal diseases.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. In organic synthesis, it acts as a building block, participating in reactions to form more complex structures. In medicinal chemistry, its mechanism involves interacting with biological targets, such as enzymes or receptors, to exert therapeutic effects. The boronic ester group is particularly important in these interactions, as it can form reversible covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar compounds include:
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has similar applications in organic synthesis and medicinal chemistry.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester derivative used in organic synthesis.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analogue with similar reactivity.
The uniqueness of 3-Bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C13H19BBrNO3 |
---|---|
Molecular Weight |
328.01 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BBrNO3/c1-8-9(7-10(15)11(16-8)17-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 |
InChI Key |
KKDZJTBAJRJYQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2C)OC)Br |
Origin of Product |
United States |
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